molecular formula C10H11N3O2 B15376995 methyl N-(1-methylbenzimidazol-2-yl)carbamate CAS No. 77106-42-4

methyl N-(1-methylbenzimidazol-2-yl)carbamate

Cat. No.: B15376995
CAS No.: 77106-42-4
M. Wt: 205.21 g/mol
InChI Key: ICLPKOKRNDSCMF-UHFFFAOYSA-N
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Description

Methyl N-(1-methylbenzimidazol-2-yl)carbamate is a benzimidazole-derived carbamate compound characterized by a methyl group substitution at the 1-position of the benzimidazole ring and a carbamate group at the 2-position. Its molecular formula is C₁₀H₁₀N₃O₂, with a molecular weight of 207.21 g/mol. For example, Carbendazim (methyl N-(1H-benzimidazol-2-yl)carbamate), a closely related analog, has low water solubility (2 mg/L at 25°C) and decomposes above 300°C . The 1-methyl substitution in the target compound likely enhances lipophilicity compared to non-alkylated derivatives, influencing solubility and bioavailability .

Properties

CAS No.

77106-42-4

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl N-(1-methylbenzimidazol-2-yl)carbamate

InChI

InChI=1S/C10H11N3O2/c1-13-8-6-4-3-5-7(8)11-9(13)12-10(14)15-2/h3-6H,1-2H3,(H,11,12,14)

InChI Key

ICLPKOKRNDSCMF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between methyl N-(1-methylbenzimidazol-2-yl)carbamate and related benzimidazole carbamates:

Compound Name Molecular Formula Substituents Key Properties Biological Activity Reference
This compound C₁₀H₁₀N₃O₂ 1-methyl, 2-carbamate Inferred higher lipophilicity; likely moderate water solubility Potential fungicide/antiparasitic (theoretical)
Carbendazim C₉H₉N₃O₂ 1H (unsubstituted), 2-carbamate Water-insoluble (2 mg/L at 25°C), decomposes >300°C Broad-spectrum fungicide
Benomyl C₁₄H₁₈N₄O₃ 1-butylcarbamoyl, 2-carbamate Crystalline solid; decomposes >300°C; insoluble in water Systemic fungicide
Mebendazole C₁₆H₁₃N₃O₃ 6-benzoyl, 2-carbamate Low water solubility; stable in organic solvents Antiparasitic (microtubule disruption)
Flubendazole C₁₆H₁₂FN₃O₃ 6-(4-fluorobenzoyl), 2-carbamate Enhanced binding affinity to β-tubulin Anthelmintic
Fenbendazole C₁₅H₁₃N₃O₂S 6-phenylsulfanyl, 2-carbamate Moderate lipophilicity; metabolically stable Antiparasitic

Structural and Functional Insights:

Benomyl’s 1-butylcarbamoyl group introduces bulkier hydrophobic interactions, increasing environmental persistence but reducing metabolic clearance compared to the methyl-substituted derivative . Mebendazole and Flubendazole feature 6-position aromatic substituents (benzoyl, fluorobenzoyl), enhancing binding to parasitic tubulin via π-π stacking .

Physicochemical Properties: The 1-methyl group likely increases lipophilicity (logP ~2.5–3.0) compared to Carbendazim (logP ~1.8), improving membrane permeability but reducing aqueous solubility . Benomyl’s butylcarbamoyl group contributes to very low water solubility (<0.1 mg/L), limiting its use in aqueous formulations .

Biological Activity: Carbendazim and Benomyl act as fungicides by inhibiting microtubule assembly in fungi, but Benomyl’s bulkier substituent broadens its antifungal spectrum . Mebendazole and Flubendazole exhibit antiparasitic activity due to their 6-substituents, which enhance binding to β-tubulin in parasites over host cells . The target compound’s 1-methyl group may reduce antifungal potency compared to Carbendazim but could improve metabolic stability in mammalian systems .

Q & A

Q. Can this compound serve as a scaffold for PROTACs (Proteolysis-Targeting Chimeras)?

  • Methodological Answer : Feasibility hinges on:
  • Linker design : Introduce PEG or alkyl spacers between the carbamate and E3 ligase-recruiting moiety (e.g., thalidomide).
  • Ubiquitination assays : Use Western blotting to monitor target protein degradation (e.g., BRD4).
    provides precedent for benzimidazole-based PROTACs via click chemistry modifications .

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